2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate
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Overview
Description
2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate is an organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their fluorescent properties and are widely used in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-[methoxy(methyl)amino]ethanol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy or amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.
Scientific Research Applications
2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell imaging.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and pigments
Mechanism of Action
The mechanism of action of 2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This property is exploited in various imaging techniques to visualize biological structures and processes .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescent properties.
Rhodamine: Known for its use in fluorescence microscopy.
Uniqueness
2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate is unique due to its specific functional groups, which can be modified to tailor its properties for specific applications.
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C18H19NO4/c1-19(21-2)11-12-22-18(20)17-13-7-3-5-9-15(13)23-16-10-6-4-8-14(16)17/h3-10,17H,11-12H2,1-2H3 |
InChI Key |
FWIYCBIWIYAKOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC |
Origin of Product |
United States |
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